molecular formula C12H27O4P B1606863 Tri-tert-butylphosphate CAS No. 20224-50-4

Tri-tert-butylphosphate

Cat. No.: B1606863
CAS No.: 20224-50-4
M. Wt: 266.31 g/mol
InChI Key: CQXYINNETWHZTR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tri-tert-butylphosphate can be synthesized through the esterification of phosphoric acid with tert-butyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of phosphoric acid, tris(1,1-dimethylethyl) ester involves large-scale esterification processes. The raw materials, phosphoric acid and tert-butyl alcohol, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then subjected to distillation to separate the desired ester from other by-products .

Chemical Reactions Analysis

Types of Reactions

Tri-tert-butylphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tri-tert-butylphosphate has several applications in scientific research:

Mechanism of Action

The mechanism of action of phosphoric acid, tris(1,1-dimethylethyl) ester involves its ability to interact with various molecular targets. In biological systems, it can act as a stabilizer for enzymes and proteins by forming hydrogen bonds and hydrophobic interactions. In chemical reactions, the ester can act as a solvent or reagent, facilitating the desired transformations by stabilizing intermediates and transition states .

Comparison with Similar Compounds

Tri-tert-butylphosphate can be compared with other similar compounds such as:

This compound is unique due to its specific tert-butyl groups, which provide steric hindrance and influence its reactivity and stability in various applications .

Properties

IUPAC Name

tritert-butyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27O4P/c1-10(2,3)14-17(13,15-11(4,5)6)16-12(7,8)9/h1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXYINNETWHZTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OP(=O)(OC(C)(C)C)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80174071
Record name Phosphoric acid, tris(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20224-50-4
Record name Phosphoric acid, tris(1,1-dimethylethyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020224504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, tris(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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